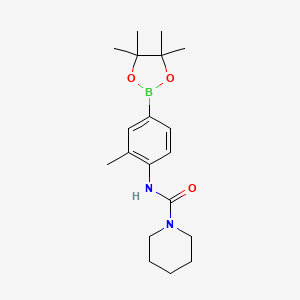

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

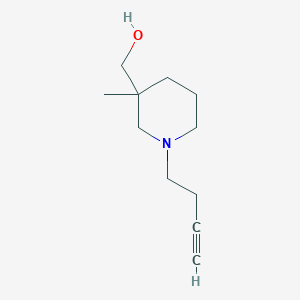

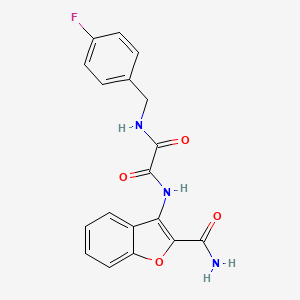

The compound “2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide” is a complex organic molecule. It contains several functional groups including a piperidine ring, an indole ring, a sulfonyl group, and an acetamide group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms in the ring .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Antimicrobial Activity

A study focused on the synthesis of various heterocycles incorporating the sulfamoyl moiety, demonstrating the reactivity of cyanoacetamide derivatives for creating compounds with potential antimicrobial activities. This research highlights the diverse applications of cyanoacetamides in synthesizing heterocyclic compounds with significant biological activities, including antimicrobial properties (Darwish, Atia, & Farag, 2014).

Redox Derivatives of Piperidine-based Compounds

Another study explored the synthesis and structure of redox derivatives of 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidin-1-yloxyl. Through X-ray diffraction analysis and NMR spectra, researchers investigated the conformational and geometric variations of these compounds, which are crucial for understanding their redox properties and potential applications in chemical synthesis and drug development (Sen', Shilov, & Golubev, 2014).

Carbonic Anhydrase Inhibitory Action

The development of thiazolylsulfonamides as inhibitors of human carbonic anhydrase isoforms represents another application area. These compounds, structurally related to pritelivir, exhibit low nanomolar inhibition KI values, underscoring their potential in treating conditions like cancer, obesity, epilepsy, and glaucoma. This study illustrates the therapeutic applications of sulfonamide inhibitors in addressing various pathologies (Carta et al., 2017).

Optimization for Endothelin Receptor Antagonists

The optimization of selective endothelin (ET) receptor antagonists for improved metabolic stability and pharmacokinetic properties is another research focus. By identifying metabolically stable analogues, researchers aim to develop compounds with enhanced therapeutic potential, emphasizing the importance of structure–metabolism relationships in drug discovery (Humphreys et al., 2003).

Astrochemistry: Formation of Ketene from Acetamide

In astrochemistry, the study of hydrogen abstraction from acetamide in a para-hydrogen matrix to form ketene highlights the chemical processes that could occur in interstellar environments. This research provides insights into the formation of complex organic molecules (COM) in space, offering a mechanism for the production of ketene from acetamide, which may help explain observed abundances in astronomical settings (Haupa, Ong, & Lee, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(26(24,25)12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVMLUGEFZMJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2730271.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2730274.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2730279.png)